molecular formula C10H13ClIN3O B2712017 (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine CAS No. 1009628-22-1

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine

Cat. No.: B2712017
CAS No.: 1009628-22-1
M. Wt: 353.59
InChI Key: XCOOZBOFPOZBFU-ZETCQYMHSA-N
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Description

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine is a chiral morpholino pyrimidine compound offered for research and development purposes. Compounds within the morpholino pyrimidine structural class have demonstrated significant potential in therapeutic development, particularly as inhibitors of key biological targets such as phosphotransferase enzymes . The specific stereochemistry of the 3-methylmorpholine group, as in the (S)-enantiomer provided, is often critical for selective target binding and optimal pharmacological activity . The molecular structure of this compound features a pyrimidine core functionalized with both chloro and iodomethyl groups, offering versatile sites for further synthetic modification. The iodine atom is a particularly valuable handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, or for nucleophilic substitution, enabling researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies . This makes it a valuable intermediate in medicinal chemistry programs aimed at developing novel small-molecule inhibitors. Its primary research applications include serving as a key building block in the synthesis of potential anticancer agents and as a candidate for high-throughput screening against kinase targets . This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3S)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOOZBOFPOZBFU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=C2)CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of chloro and iodomethyl substituents. The final step involves the formation of the morpholine ring and its attachment to the pyrimidine core. Reaction conditions often include the use of strong bases, halogenating agents, and controlled temperature settings to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Industrial methods also focus on minimizing waste and improving the efficiency of each step to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodomethyl groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodomethyl groups.

Scientific Research Applications

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine involves its interaction with specific molecular targets. The chloro and iodomethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these targets. The morpholine ring provides additional binding interactions, stabilizing the compound’s association with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Key Structural Features and Differences
Compound Name Core Structure Position 4 Substituent Position 6 Substituent Stereochemistry Notable Properties
(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine Pyrimidine (3S)-3-methylmorpholine Iodomethyl S-configuration at morpholine High lipophilicity (iodine), potential halogen bonding
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2 402 347 A1) Thieno[3,2-d]pyrimidine Morpholine Piperazinylmethyl (methanesulfonyl, dimethyl) (2S,6R) piperazine Enhanced solubility (piperazine), sulfonyl group for polarity
(R)-4-(2-Chloro-6-((S)-methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine (Ceralasertib intermediate) Pyrimidine (3R)-3-methylmorpholine Methylsulfinylmethyl R-configuration at morpholine, S at sulfinyl Chiral sulfinyl for target selectivity, improved metabolic stability
4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine Thieno[3,2-d]pyrimidine Morpholine 3-Methoxyoxetan-3-yl N/A Oxetane enhances solubility and metabolic stability
Analysis of Substituent Effects
  • Iodomethyl vs. Sulfinyl/Methoxyoxetan : The iodomethyl group in the target compound confers high polarizability and lipophilicity , which may enhance membrane permeability but could reduce solubility. In contrast, sulfinyl (e.g., Ceralasertib intermediate) and oxetane groups improve water solubility and metabolic stability .
  • Morpholine vs. Piperazine : Morpholine provides a rigid, oxygen-containing scaffold, while piperazine derivatives (as in the EP patent compound) introduce basic nitrogen atoms , enabling pH-dependent solubility and hydrogen bonding .

Stereochemical Considerations

The (3S)-3-methylmorpholine configuration in the target compound distinguishes it from analogs like the Ceralasertib intermediate, which has an R-configuration at the morpholine ring. Stereochemistry critically impacts target binding affinity ; for example, the S-configuration may optimize interactions with hydrophobic pockets in kinase active sites .

Biological Activity

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H13_{13}ClIN3_3O
  • Molecular Weight : 353.59 g/mol
  • CAS Number : 1009628-22-1

The compound features a pyrimidine ring substituted with chlorine and iodomethyl groups, linked to a morpholine ring. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), a target for therapeutic intervention in T-cell malignancies and certain infections. Its structural components enable it to bind effectively at active sites or allosteric sites, modulating enzyme activity and influencing cellular signaling pathways .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties:

  • Inhibition of T-cell Proliferation : Compounds targeting PNP showed IC50_{50} values as low as 19 nM against human PNP, indicating potent inhibitory effects on T-cell proliferation .
  • Selectivity : Some derivatives demonstrated over 60-fold selectivity for pathogenic enzymes compared to human enzymes, suggesting potential for reduced side effects in therapeutic applications .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
PNP InhibitionIC50_{50} = 19 nM
Selectivity>60-fold selectivity for MtPNP
Anticancer ActivityInhibition of T-cell proliferation
Antimicrobial PotentialSuggested by structural similarity

Case Studies

  • Study on PNP Inhibitors :
    • A series of novel PNP inhibitors were synthesized and evaluated for their biological activity. The study highlighted the importance of structural modifications in enhancing potency and selectivity against different PNP isoforms. The findings support the potential role of this compound as a lead compound in developing targeted therapies for T-cell malignancies .
  • Antimicrobial Evaluation :
    • While direct studies on this specific compound are scarce, related pyrimidine derivatives have shown significant antimicrobial activity against various pathogens. Further exploration into the antimicrobial properties of this compound is warranted based on these precedents .

Q & A

Q. What are the recommended safety protocols for handling chlorinated and iodinated intermediates during synthesis?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Engineering Controls : Fume hoods with sash height monitoring.
  • Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

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